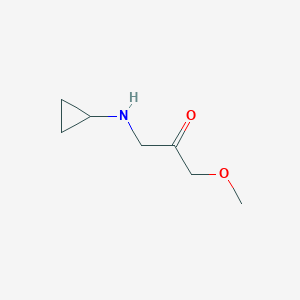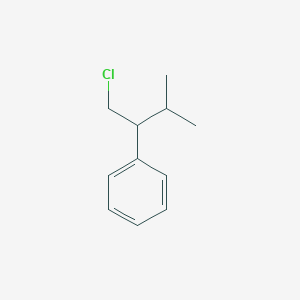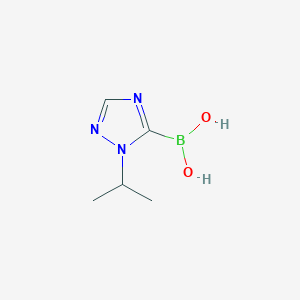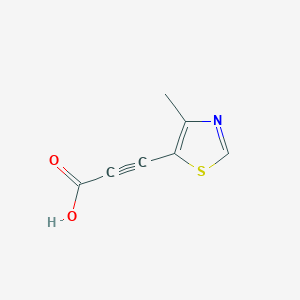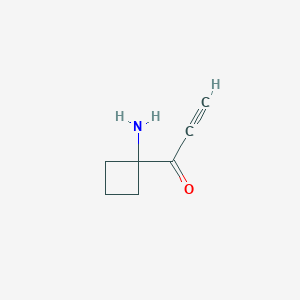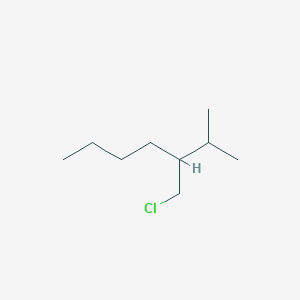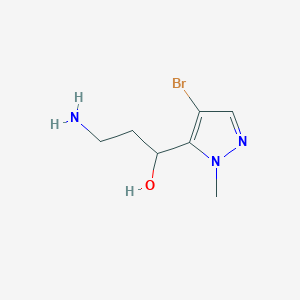
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a bromine atom, and a propanol side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the amino and bromine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-one.
Reduction: 3-Amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol.
Substitution: 3-Amino-1-(4-azido-1-methyl-1H-pyrazol-5-yl)propan-1-ol.
Applications De Recherche Scientifique
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and bromine substituents on the pyrazole ring can form hydrogen bonds and halogen bonds with target proteins, influencing their activity. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-Amino-1-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-Amino-1-(4-iodo-1-methyl-1H-pyrazol-5-yl)propan-1-ol
Uniqueness
The presence of the bromine atom in 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s binding affinity and specificity towards molecular targets .
Propriétés
Formule moléculaire |
C7H12BrN3O |
|---|---|
Poids moléculaire |
234.09 g/mol |
Nom IUPAC |
3-amino-1-(4-bromo-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c1-11-7(5(8)4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
Clé InChI |
IQJSWWMRSDTADM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Br)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



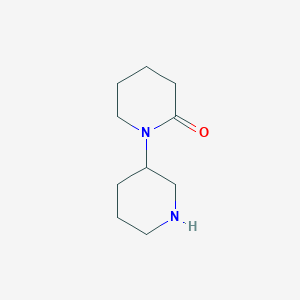
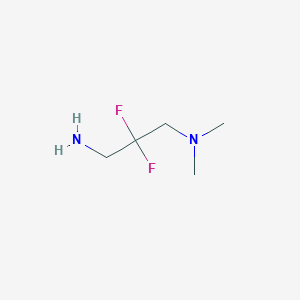
![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)


